Synthetic Versatility vs. NO-1886
(4-Bromo-2-cyanophenyl)methanesulfonamide is a superior building block for diversification compared to the structurally related lipoprotein lipase activator, NO-1886 (Ibrolipim) . The methanesulfonamide core of the target compound is amenable to a wider array of synthetic transformations, including alkylation, arylation, and coupling reactions, which are not directly possible with the complex phosphonate-amide structure of NO-1886 . This greater synthetic flexibility allows for a broader exploration of chemical space .
| Evidence Dimension | Synthetic Utility and Potential for Diversification |
|---|---|
| Target Compound Data | Methanesulfonamide core; amenable to multiple downstream chemical transformations (e.g., N-alkylation, cross-coupling via bromine) |
| Comparator Or Baseline | NO-1886 (Ibrolipim): A complex benzamide with a phosphonate group; primarily an active pharmaceutical ingredient with limited synthetic flexibility |
| Quantified Difference | Qualitative assessment of synthetic routes: The target compound is a modular building block; NO-1886 is an end-product or late-stage intermediate. |
| Conditions | Comparative analysis of synthetic methodologies described in literature and patents [REFS-1, REFS-2]. |
Why This Matters
For researchers aiming to generate a library of novel analogs, the target compound provides a more versatile and cost-effective starting point.
